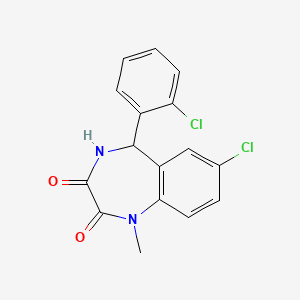
(-)-7,8-Dihydro-12-oxocalanolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-7,8-Dihydro-12-oxocalanolide B: is a naturally occurring compound that belongs to the class of lactones. It is derived from the plant species Calophyllum inophyllum, commonly known as the Alexandrian laurel. This compound has garnered significant interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-7,8-Dihydro-12-oxocalanolide B typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of Diels-Alder reactions, followed by oxidation and lactonization steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the availability of starting materials have made it possible to produce this compound on a larger scale for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-7,8-Dihydro-12-oxocalanolide B undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the lactone ring to form different derivatives.
Substitution: This reaction can replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-7,8-Dihydro-12-oxocalanolide B is used as a model compound to study lactone chemistry and stereochemistry. Its unique structure makes it an interesting subject for synthetic organic chemists.
Biology: In biology, this compound has been studied for its potential antimicrobial and anticancer properties. Research has shown that it can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and catalysts.
Mécanisme D'action
The mechanism of action of (-)-7,8-Dihydro-12-oxocalanolide B involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Calanolide A: Another lactone derived from Calophyllum inophyllum with similar biological activities.
Inophyllum B: A related compound with distinct structural features and biological properties.
Calanolide B: A stereoisomer of (-)-7,8-Dihydro-12-oxocalanolide B with different biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the lactone ring. These features contribute to its distinct biological activities and make it a valuable compound for research and development.
Propriétés
Numéro CAS |
4867-21-4 |
|---|---|
Formule moléculaire |
C22H26O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(16S,17S)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraene-4,18-dione |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h10-12H,6-9H2,1-5H3/t11-,12-/m0/s1 |
Clé InChI |
DOQZDHYXBAJGFY-RYUDHWBXSA-N |
SMILES isomérique |
CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(=O)[C@H]([C@@H](O4)C)C |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


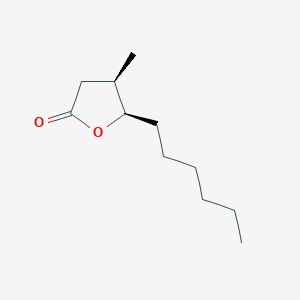
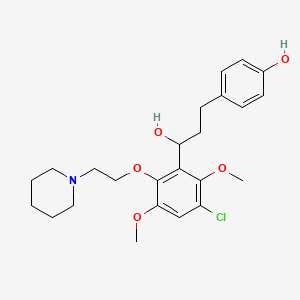
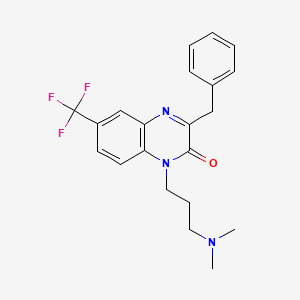


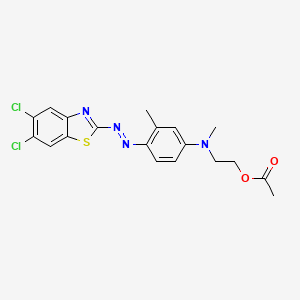
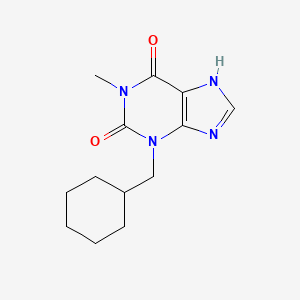
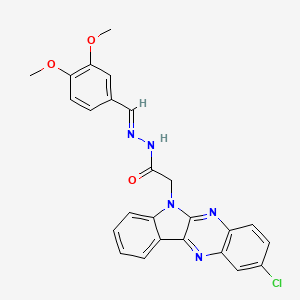
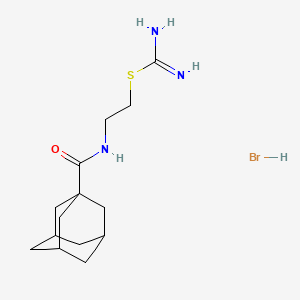


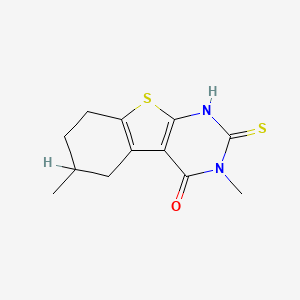
![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)
